REACTION_CXSMILES
|
[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3].[CH2:14](O)[CH2:15][CH2:16]CC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCCCC)(=O)C>[C:1]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[OH:3]
|
Name
|
|
Quantity
|
7.94 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 120°-132° C. for 4.0 hours with a nitrogen sweep
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL three-neck flask, equipped with a magnetic stir bar
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)OCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |